Octahydroindolizine-3-carboxylic acid hydrochloride
Overview
Description
Octahydroindolizine-3-carboxylic acid hydrochloride is a synthetic compound derived from the octahydroindolizine scaffold. This compound features a bicyclic structure containing a six-membered nitrogen-containing ring fused to a five-membered ring, with a carboxylic acid group attached at the third position and a hydrochloric acid salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the Japp–Klingmann azo-ester intermediate, which undergoes further cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Octahydroindolizine-3-carboxylic acid hydrochloride is used in various scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Medicine: The compound’s structural properties make it a candidate for drug discovery and development, particularly in designing molecules with potential therapeutic effects.
Industry: It finds applications in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
the indolizine core structure is known to interact with various biological targets, potentially exhibiting antibacterial and anticancer properties. The compound’s effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares a similar core structure but differs in the degree of saturation and functional groups.
Indolizine derivatives: Various derivatives of indolizine exhibit different biological activities and chemical properties.
Uniqueness
Octahydroindolizine-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group at the third position. This configuration provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOMFAPNKKTGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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